(-)-cis-Cyclazocine

Description

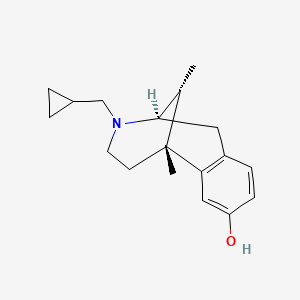

Structure

2D Structure

3D Structure

Properties

CAS No. |

63903-61-7 |

|---|---|

Molecular Formula |

C18H25NO |

Molecular Weight |

271.4 g/mol |

IUPAC Name |

(1R,9R,13R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |

InChI |

InChI=1S/C18H25NO/c1-12-17-9-14-5-6-15(20)10-16(14)18(12,2)7-8-19(17)11-13-3-4-13/h5-6,10,12-13,17,20H,3-4,7-9,11H2,1-2H3/t12-,17+,18+/m0/s1 |

InChI Key |

YQYVFVRQLZMJKJ-JBBXEZCESA-N |

Isomeric SMILES |

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O |

Origin of Product |

United States |

Stereochemistry and Synthetic Methodologies for Cis Cyclazocine

Elucidation of the (-)-cis Stereoisomeric Configuration

The determination of the stereoisomeric configuration of benzomorphan (B1203429) compounds, including cyclazocine (B1219694), is paramount due to the profound impact of stereochemistry on biological activity. The "cis" designation refers to the relative orientation of substituents, typically at the C5 and C9 positions of the benzomorphan ring system, indicating they reside on the same side of the ring junction Current time information in Bangalore, IN.. The "(-)" prefix denotes the levorotatory nature of the compound, meaning it rotates plane-polarized light counterclockwise.

The absolute configuration, specifying the three-dimensional arrangement of atoms around chiral centers, is typically established through a combination of techniques. These include X-ray crystallography of the compound or its derivatives, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (often employing chiral shift reagents) and Circular Dichroism (CD) spectroscopy, and inference from chemical reactions with known stereochemical outcomes nih.govacs.orgmolaid.com. The Cahn-Ingold-Prelog (CIP) convention, assigning R or S configurations to stereocenters, is fundamental in defining absolute stereochemistry google.comresearchgate.net. For benzomorphans, specific enantiomers and diastereomers exhibit distinct affinities and efficacies at opioid and other receptors, underscoring the importance of accurate stereochemical assignment nih.govacs.orgacs.org.

Enantioselective Synthetic Pathways for (-)-cis-Cyclazocine

The synthesis of this compound requires strategies that can selectively produce the desired enantiomer and diastereomer. This is typically achieved through enantioselective synthesis or the resolution of racemic mixtures.

Resolution Techniques for Racemic Precursors (e.g., (±)-cis-2′-Hydroxy-5,9-dimethyl-6,7-benzomorphan)Current time information in Bangalore, IN.

A common approach to obtaining enantiomerically pure this compound involves the resolution of its racemic precursor, (±)-cis-2′-Hydroxy-5,9-dimethyl-6,7-benzomorphan. This resolution is effectively performed by forming diastereomeric salts with chiral acids, which can then be separated by fractional crystallization.

Several resolving agents have been successfully employed:

| Resolving Agent | Resulting Enantiomer Isolated | Subsequent N-Substitution Product | Citation(s) |

| (-)-N-acetyl-L-glutamate | (-)-cis-isomer | (-)-Cyclazocine (B29180) | nih.govacs.org |

| (+)-α-bromocamphor-φ-sulfonate | (+)-cis-isomer | (+)-Cyclazocine | nih.govacs.org |

| Tartaric quinic acid | Not specified | Not specified | acs.org |

| O-acetylmandelic acid | Not specified | Not specified | acs.org |

Resolving the enantiomers of the precursor prior to N-substitution is generally more synthetically efficient than resolving the final N-substituted product, as it avoids wasting the potentially expensive side-chain groups acs.org. The resolved enantiomeric salts can then be directly used for N-substitution reactions to yield the desired enantiomer of cyclazocine nih.gov.

Regioselective Functionalization Approaches

Regioselective functionalization is integral to benzomorphan synthesis, ensuring that chemical modifications occur at specific positions on the molecule. In the context of cyclazocine synthesis, key regioselective steps include:

N-Substitution: Following the resolution of the racemic precursor, the secondary amine nitrogen atom is regioselectively functionalized, typically through alkylation or acylation, to introduce the desired N-substituent. For example, the synthesis of cyclazocine involves the N-alkylation of the resolved benzomorphan precursor nih.govacs.org.

Functionalization at the 8-Position: The synthesis of analogues often involves the regioselective replacement or modification of the 8-hydroxyl group. Palladium-catalyzed amination procedures, for instance, allow for the regioselective introduction of amino groups at the 8-position, replacing the hydroxyl moiety acs.orgacs.org.

Synthetic Routes to Key Analogues of this compound

The synthesis of cyclazocine analogues has been extensively explored to understand structure-activity relationships (SAR) and to develop compounds with improved pharmacological profiles, such as enhanced bioavailability or altered receptor selectivity.

Synthesis of 8-Amino Benzomorphan Derivativesnih.govacs.orgnih.gov

The synthesis of 8-amino benzomorphan derivatives, which are analogues of cyclazocine, typically involves the modification of the 8-hydroxyl group. A common strategy employs palladium-catalyzed amination reactions. The synthesis often begins with cyclazocine or its enantiomers, which are first converted into their corresponding triflate esters. These triflates then undergo regioselective amination with primary or secondary amines using palladium catalysts (e.g., Pd2(dba)3 with DPPF or Pd(OAc)2 with BINAP) to introduce the amino substituent at the 8-position acs.orgacs.org. These 8-amino analogues have been synthesized to investigate the hypothesis that the amino group could serve as a replacement for the prototypic 8-hydroxyl group, potentially leading to improved pharmacokinetic properties acs.orgacs.org.

Synthesis of 8-Carboxamido Benzomorphan Derivativesnih.govnih.govresearchgate.net

Analogues featuring a carboxamido group at the 8-position have also been synthesized, notably 8-carboxamidocyclazocine (B1251197). The rationale behind this modification is to explore whether the carboxamido group could replace the 8-hydroxyl group, a feature historically considered important for opioid receptor binding. Studies have shown that replacing the 8-hydroxyl with a carboxamido group can maintain high affinity for opioid receptors and potentially confer a longer duration of action compared to cyclazocine itself researchgate.netacs.org. Synthetic routes often involve converting the 8-hydroxyl group to a suitable leaving group, followed by reaction with a carboxamide source or via palladium-catalyzed carbonylation and amidation processes. Patent literature also describes methods for converting phenols to carboxamides in benzomorphan structures google.com.

Opioid Receptor Pharmacology of Cis Cyclazocine

Kappa Opioid Receptor (KOR) Agonism and Related Pharmacological Profiles

(-)-cis-Cyclazocine exhibits significant activity at the kappa opioid receptor (KOR), a target implicated in analgesia, dysphoria, and sedation.

Cyclazocine (B1219694), as a racemate, demonstrates high affinity for the kappa opioid receptor acs.org. Research indicates that the opioid receptor binding properties of racemic cyclazocine are primarily mediated by its (2R,6R,11R)-isomer, which corresponds to the (-) enantiomer acs.org. This stereoisomer preference highlights the enantioselective nature of opioid receptor interactions. Within studies examining a series of related benzomorphan (B1203429) compounds, including cyclazocine analogues, high selectivity for both mu (μ) and kappa (κ) opioid receptors over the delta (δ) opioid receptor was observed acs.org. This suggests that this compound likely possesses favorable selectivity for KOR.

Functionally, cyclazocine has been characterized as a kappa opioid receptor agonist acs.org. More specific investigations into the stereoisomers have identified (-)-cyclazocine (B29180) as a partial agonist at the KOR nih.gov. Other studies also support cyclazocine's role as a partial agonist at KOR nih.gov.

Mu Opioid Receptor (MOR) Partial Agonism and Antagonism by this compound

The interaction of this compound with the mu opioid receptor (MOR) is multifaceted, encompassing both partial agonism and antagonist properties.

Cyclazocine exhibits high affinity for the mu opioid receptor acs.org. The binding properties of the racemic mixture are largely attributed to its (-) enantiomer, specifically the (2R,6R,11R)-isomer acs.org. Studies involving related stereoisomers, such as (-)-alpha-cyclazocine, demonstrate potent binding to the MOR with a Ki value of 0.48 nM nih.gov. These findings underscore a significant enantiopreference for MOR binding, with the (-) enantiomer being considerably more potent than its (+) counterpart nih.gov. The observed high affinity for MOR, coupled with selectivity over DOR, is a key characteristic of this compound acs.org.

Pharmacological characterization reveals that cyclazocine acts as a partial agonist at the mu opioid receptor wikipedia.org. Furthermore, it has been identified as a μ antagonist acs.org, with evidence suggesting mu-antagonist activity particularly at lower doses nih.gov. This dual profile of partial agonism and antagonism at MOR is a defining feature of its pharmacological action.

Delta Opioid Receptor (DOR) Interactions of this compound

The interaction of this compound with the delta opioid receptor (DOR) is less pronounced compared to its activity at MOR and KOR.

Studies examining a series of benzomorphan compounds, including those related to cyclazocine, have reported high selectivity for μ and κ opioid receptors over the δ opioid receptor acs.org. This suggests that this compound may exhibit lower affinity or selectivity for DOR. However, some reports indicate that cyclazocine (racemic) also possesses high affinity for the δ-opioid receptor wikipedia.org. Specific quantitative binding data (Ki values) for this compound at DOR are not extensively detailed in the provided literature, but the general trend points towards a greater affinity for MOR and KOR.

Compound List

this compound

Cyclazocine (racemic)

(-)-alpha-cyclazocine

(+)-alpha-cyclazocine

(-)-beta-cyclazocine

(+)-beta-cyclazocine

Ketocyclazocine

Ethylketocyclazocine

Mr2034

(+)-SKF 10,047

N-allylnormetazocine (NANM)

DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin)

U-50,488

U-69,593

Salvinorin A

Bremazocine

Morphine

Naltrexone

Phenazocine

Butorphanol

Nalbuphine

Levorphanol

Levallorphan

Buprenorphine

Tramadol

Enkephalins

Dynorphins

Endorphins

Endomorphins

Nociceptin

DAGO (Tyr-D-Ala-Gly-NMe-Phe-Gly-ol)

PD117302

(-)-7b (normorphine analogue)

MP1207

MP1208

DOR Binding Characteristics

Studies investigating the binding affinities of cyclazocine isomers have indicated that the stereochemistry significantly influences receptor interaction. While cyclazocine itself shows high affinity for mu (μ) and kappa (κ) opioid receptors, and is characterized as a κ agonist and μ antagonist, the specific interactions of this compound with the delta opioid receptor (DOR) are of particular interest. Research on related benzomorphans suggests that the (2R,6R,11R)-configuration, which corresponds to the (-)-isomer, is generally preferred for opioid receptor binding, though often with higher selectivity for μ and κ receptors over δ opioid receptors within certain series acs.org. Specific quantitative data for the binding affinity (e.g., Ki values) of this compound to the DOR is not extensively detailed in the provided search results, but general trends for cyclazocine isomers suggest a preference for certain configurations at opioid receptors.

Limited Functional Efficacy at DOR

The functional efficacy of this compound at the delta opioid receptor (DOR) is characterized by its ability to produce a response upon binding. While cyclazocine as a racemate has been described as a mixed agonist-antagonist, specific data on the functional efficacy of the (-)-cis isomer at DOR is limited in the provided search results. Studies on related compounds, such as U50,488 and its stereoisomers, have shown that the cis diastereomer of U50,488 was not an antinociceptive agent and had significantly reduced binding affinity compared to the active enantiomer umich.edu. Similarly, for cyclazocine itself, while it acts as a partial agonist at the kappa (κ) opioid receptor and a μ antagonist, its efficacy profile at the DOR requires specific investigation. One study noted that cyclazocine acted as a partial agonist at κ opioid receptors, with its stereoisomers showing differential activity, where (+)-cyclazocine lacked demonstrable efficacy at KOR, while (-)-cyclazocine displayed partial agonist activity nih.gov. However, this study focused on KOR, not DOR. Information on the specific functional efficacy (e.g., Emax values) of this compound at the DOR is not directly available in the provided snippets.

Molecular Mechanisms of Opioid Receptor Activation by this compound

The molecular mechanisms by which opioid receptor ligands like this compound exert their effects involve complex signaling cascades initiated upon receptor binding. As a member of the benzomorphan class, this compound, upon interacting with opioid receptors, engages intracellular signaling pathways common to G-protein coupled receptors (GPCRs).

Opioid receptors, including the delta opioid receptor (DOR), are canonical G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G proteins of the Gαi/o family nih.gov. Upon activation by a ligand such as this compound, the receptor undergoes a conformational change, leading to the activation of these G proteins. This activation involves the exchange of GDP for GTP on the Gα subunit, causing the dissociation of the Gα-GTP subunit from the βγ heterodimer nih.govfrontiersin.org. These dissociated subunits then modulate various downstream effector proteins. Key signaling pathways modulated by opioid receptor activation include the inhibition of adenylyl cyclase (AC), leading to decreased cyclic AMP (cAMP) levels nih.gov. Additionally, opioid receptor activation can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (CaV) nih.govfrontiersin.org. Furthermore, opioid receptor signaling has been shown to activate mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK nih.govwikipedia.org. The specific engagement of these pathways by this compound at the DOR would depend on its intrinsic efficacy and the specific cellular context.

The coupling of opioid receptors to intracellular signaling cascades is primarily mediated through heterotrimeric G proteins, predominantly the Gαi/o family nih.gov. When this compound binds to the DOR, it facilitates the interaction of the receptor with these G proteins nih.govbiorxiv.org. Following G protein activation, the liberated Gα-GTP and βγ subunits initiate downstream signaling events. The βγ subunits, for instance, are known to directly interact with and inhibit presynaptic voltage-gated calcium channels (CaV), thereby reducing calcium influx necessary for neurotransmitter release nih.govbiorxiv.org. This leads to a decrease in vesicle release probability, a key mechanism for presynaptic neuromodulation biorxiv.org. The Gαi/o subunits, in turn, can inhibit adenylyl cyclase, reducing intracellular cAMP levels nih.gov. These cascades collectively modulate neuronal excitability and neurotransmitter release. While canonical Gi/o signaling is well-established, recent research suggests that some receptors, including DORs, can engage multiple signaling cascades simultaneously, potentially including non-canonical pathways independent of Gi/o signaling biorxiv.org. The precise modulation of these intracellular cascades by this compound at the DOR would be contingent on its specific binding characteristics and intrinsic efficacy.

Non Opioid Receptor Interactions of Cis Cyclazocine

Phencyclidine (PCP) Receptor Modulation by (-)-cis-Cyclazocine

This compound demonstrates notable activity at the PCP receptor, a site known for mediating the psychotomimetic effects of drugs like phencyclidine. Its interaction at this site contributes to its complex pharmacological profile.

The stereoisomers of cyclazocine (B1219694) exhibit differential affinity for the PCP receptor. Research indicates that the (-)-cis isomer of cyclazocine is significantly less potent at the PCP receptor compared to its (+)-cis enantiomer. nih.gov Studies comparing the binding of various cyclazocine isomers revealed that (+)-cis-cyclazocine was considerably more potent than this compound in displacing PCP receptor ligands. nih.gov This stereoselectivity suggests that the receptor's binding pocket can distinguish between the spatial arrangements of the isomers, favoring the (+)-conformation for higher affinity interactions. nih.gov In behavioral studies with rhesus monkeys, the (+)-isomers of benzomorphans like cyclazocine were found to be more selective for PCP-like effects, whereas the (-)-isomers were not self-administered, further highlighting the functional differences stemming from this stereoselective receptor binding. nih.gov

Sigma (σ) Receptor Binding and Functional Activity of Cyclazocine Isomers

Initially misidentified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of proteins that interact with a wide array of psychoactive compounds, including the isomers of cyclazocine. tocris.comnih.gov These receptors are divided into two main subtypes, σ1 and σ2, which are genetically distinct and possess different pharmacological profiles. tocris.commdpi.com

The two sigma receptor subtypes, σ1 and σ2, can be distinguished by their stereoselectivity for certain benzomorphan (B1203429) ligands, including cyclazocine. tocris.com The σ1 receptor subtype is characterized by its higher affinity for the dextrorotatory, or (+)-isomers, of benzomorphans. sigmaaldrich.comsigmaaldrich.com Conversely, the σ2 receptor subtype often shows equal or greater potency for the levorotatory, or (-)-isomers. nih.govsigmaaldrich.com This differential affinity is a key pharmacological feature used to classify ligands and to understand the distinct physiological roles of the two subtypes. nih.gov

The stereoisomers of cyclazocine display marked stereoselectivity in their binding to sigma receptors, a property that has been instrumental in the characterization of these receptor subtypes. The σ1 receptor shows a clear preference for (+)-isomers of benzomorphans. sigmaaldrich.comnih.gov In contrast, σ2 receptors exhibit a preference for the (-)-stereoisomers of these compounds. sigmaaldrich.com This stereoselective binding profile means that (+)-cis-cyclazocine is a more potent ligand at σ1 receptors, while this compound has a relatively higher affinity for σ2 receptors. This selectivity allows these isomers to be used as pharmacological tools to investigate the distinct functions and signaling pathways of the σ1 and σ2 receptor subtypes. tocris.comnih.gov

Structure Activity Relationship Sar Studies of Cis Cyclazocine and Its Analogues

Enantioselectivity in Opioid and Non-Opioid Receptor Binding and Functional Assays

Stereochemistry plays a critical role in the receptor interactions of cyclazocine (B1219694). The opioid receptor activity of racemic cyclazocine is primarily attributed to its levorotatory isomer, (-)-cis-Cyclazocine, which possesses the (2R,6R,11R) absolute configuration. acs.org This enantiomer demonstrates high affinity for opioid receptors, particularly the mu (μ) and kappa (κ) subtypes. acs.org In contrast, its dextrorotatory counterpart, (+)-cis-Cyclazocine, with the (2S,6S,11S) configuration, exhibits high affinity for non-opioid sigma (σ) receptors. acs.orgnih.gov

Binding assays have quantified this stark enantioselectivity. For instance, studies on the enantiomers of α-cyclazocine revealed that the (-)-isomer has a dramatically higher affinity for the μ-opioid receptor than the (+)-isomer. nih.gov Specifically, (-)-α-cyclazocine was found to be approximately 1020-fold more potent than (+)-α-cyclazocine and 12,600-fold more potent than (+)-β-cyclazocine in binding to the μ-opioid receptor. nih.gov This pronounced stereoselectivity underscores the precise conformational requirements of the opioid receptor binding pocket.

Furthermore, the enantiomers show differential affinity for the phencyclidine (PCP) receptor, a non-opioid target. nih.gov While isomers of cyclazocine demonstrate a high degree of stereoselectivity at this site, some, like (-)-β-cyclazocine, are potent ligands for both PCP and μ-opioid receptors, indicating a degree of receptor cross-reactivity. nih.gov This enantioselective separation of activity—opioid effects residing in the (-) isomer and sigma receptor activity in the (+) isomer—has made the enantiomers of cyclazocine valuable tools for characterizing different receptor systems. acs.orgnih.gov

| Compound | Receptor | Binding Affinity (KD or Ki) | Reference |

| (-)-α-Cyclazocine | μ-Opioid | 0.48 nM (KD) | nih.gov |

| (+)-α-Cyclazocine | μ-Opioid | ~490 nM (KD) | nih.gov |

| (-)-β-Cyclazocine | μ-Opioid | 14.88 nM (KD) | nih.gov |

| (+)-β-Cyclazocine | μ-Opioid | ~6048 nM (KD) | nih.gov |

| This compound | Opioid (μ, κ) | High Affinity | acs.org |

| (+)-cis-Cyclazocine | Sigma (σ) | High Affinity | acs.org |

Impact of N-Substituent Modifications on Receptor Affinity and Selectivity

The substituent attached to the basic nitrogen atom of the benzomorphan (B1203429) nucleus is a key determinant of a ligand's affinity, selectivity, and efficacy at opioid receptors. semanticscholar.orgnih.gov The parent compound for these modifications is (-)-cis-N-normetazocine, which is the cyclazocine structure lacking the N-cyclopropylmethyl group.

Studies on a series of N-alkyl-substituted (-)-cis-N-normetazocines have shown a correlation between the length of the alkyl chain and the resulting pharmacological activity. semanticscholar.orgnih.gov A switch in activity has been observed, from agonist (N-methyl) to mixed agonist/antagonist (N-ethyl, -propyl, -butyl), and back to agonist with longer chains (N-pentyl to -octyl), before activity is lost with N-nonyl and -decyl groups. semanticscholar.orgnih.gov This highlights an optimal range for the N-substituent size and length.

Replacing the alkyl chain with more complex moieties, such as N-phenylpropanamido groups, can yield ligands with high affinity for μ- and δ-opioid receptors. nih.gov The nature of this substituent significantly influences the pharmacological profile:

Spacer Length: A critical distance between an aromatic ring in the substituent and the benzomorphan nitrogen is required for optimal receptor interaction. Both shortening (e.g., acetamido spacer) and lengthening the propanamido spacer can lead to a dramatic loss of affinity for opioid receptors. nih.govnih.gov

Steric Hindrance: The introduction of bulky groups or secondary amides in the N-substituent can decrease receptor affinity, likely due to steric hindrance that prevents the ligand from adopting a conformation compatible with the receptor binding site. nih.govnih.gov

Electronic Characteristics: The electronic properties of an aromatic ring in the N-substituent also modulate receptor interaction. Replacing a phenyl ring with electron-rich or electron-deficient aromatic systems can be favorable for μ-opioid receptor affinity. mdpi.com

Role of C8 Position Substitutions on Pharmacological Profile

The phenolic hydroxyl group at the C8 position of the benzomorphan ring has long been considered a critical feature for high-affinity opioid receptor binding. acs.orgresearchgate.net However, this group can also be a liability, leading to rapid metabolism through O-glucuronidation and a short duration of action. acs.org Research into replacing this hydroxyl group has led to novel SAR insights and compounds with improved properties. acs.org

Systematic replacement of the C8-hydroxyl (8-OH) group has yielded analogues with significant and sometimes unexpected pharmacological profiles.

Amine Substitution: Replacing the 8-OH group with a primary amine (NH₂) was found to significantly decrease affinity for μ and κ opioid receptors by over 20-fold. acs.org However, further substitution on this amine group could recover and even enhance affinity. Secondary amines, particularly those with an N-phenyl substituent, dramatically improved affinity for μ and κ receptors to levels approaching that of the parent compound, cyclazocine. acs.org Analogues with the preferred (2R,6R,11R) configuration and secondary 8-(hetero)arylamino groups showed the highest affinities, often in the subnanomolar range. acs.orgnih.gov

Carboxamide Substitution: In a notable departure from established SAR, replacement of the 8-OH group with a primary carboxamide (CONH₂) group resulted in a compound, 8-carboxamidocyclazocine (B1251197) (8-CAC), with high affinity for μ and κ opioid receptors, nearly comparable to cyclazocine itself. researchgate.net For racemic 8-CAC, the Kᵢ values were 0.41 nM for μ and 0.53 nM for κ receptors. researchgate.net This modification also retained a high preference for the (2R,6R,11R) enantiomer. researchgate.net Functionally, 8-CAC was found to be a potent antinociceptive agent with a much longer duration of action than cyclazocine. researchgate.net

| Compound | C8-Substituent | Receptor | Binding Affinity (Ki, nM) | Reference |

| (±)-Cyclazocine | -OH | μ | ~0.2-0.4 | researchgate.net |

| (±)-Cyclazocine | -OH | κ | ~0.2-0.5 | researchgate.net |

| (±)-8-Aminocyclazocine | -NH₂ | μ | >20-fold decrease vs. -OH | acs.org |

| (±)-8-Aminocyclazocine | -NH₂ | κ | >20-fold decrease vs. -OH | acs.org |

| (±)-8-Carboxamidocyclazocine | -CONH₂ | μ | 0.41 | researchgate.net |

| (±)-8-Carboxamidocyclazocine | -CONH₂ | κ | 0.53 | researchgate.net |

The recognition of benzomorphan ligands by opioid receptors is governed by a series of specific molecular interactions, including salt bridges, hydrogen bonds, and hydrophobic interactions. nih.gov The substituent at the C8 position plays a vital role in this process, primarily through its ability to act as a hydrogen bond donor or acceptor. nih.gov

Molecular modeling and pharmacophore studies suggest that the phenolic hydroxyl group of traditional benzomorphans forms a key hydrogen bond with an amino acid residue, such as His291, in the kappa-opioid receptor binding pocket. nih.gov The discovery that an 8-carboxamide group could effectively substitute for the 8-hydroxyl group implies that the carboxamide can adopt a bioactive conformation that allows it to participate in similar crucial hydrogen bonding interactions. nih.gov

This concept was explored through the design of conformationally constrained analogues of 8-carboxamidocyclazocine. nih.govnih.gov By creating cyclic variants that lock the carboxamide group into a specific orientation, researchers were able to test hypotheses about its bioactive conformation. The results from these studies strongly supported the pharmacophore hypothesis that a specific spatial arrangement of the carboxamide is necessary for high-affinity receptor binding. nih.govnih.gov This indicates that it is not merely the presence of a hydrogen-bonding group at C8, but its precise orientation relative to the rest of the molecule and the receptor's binding site, that is critical for molecular recognition and pharmacological activity.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Approaches

In Vitro Receptor Binding and Functional Assays

The initial characterization of a novel compound involves a series of in vitro assays to determine its affinity for and activity at specific molecular targets.

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. These assays measure the ability of an unlabeled compound, such as (-)-cis-Cyclazocine, to displace a radioactively labeled ligand from its receptor. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (KD).

Studies have shown that this compound, also referred to as (-)-alpha-cyclazocine, exhibits a high affinity for the mu-opioid receptor (MOR). One study determined its dissociation constant (KD) to be 0.48 nM for the MOR. nih.gov While it is known to interact with kappa (KOR) and delta (DOR) opioid receptors, specific Ki values for this compound at these receptors are not consistently reported in the literature. It is also recognized as a kappa-opioid receptor agonist. wikipedia.org Additionally, research has indicated that this compound has a lower affinity for the phencyclidine (PCP) receptor compared to its (+)-isomer. nih.gov

| Receptor | Ki (nM) |

|---|---|

| Mu Opioid Receptor (MOR) | 0.48 (KD) |

| Delta Opioid Receptor (DOR) | Data Not Reported |

| Kappa Opioid Receptor (KOR) | Data Not Reported |

To determine the functional activity of a compound at a G protein-coupled receptor (GPCR), such as the opioid receptors, GTPγS binding assays are commonly employed. These assays measure the extent to which a compound stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. This provides a measure of the compound's efficacy (Emax) and potency (EC50).

| Receptor | EC50 (nM) | Emax (%) |

|---|---|---|

| Kappa Opioid Receptor (KOR) | Data Not Reported | ~64% (relative to U50,488) |

Electrophysiological studies provide insight into how a compound affects the electrical activity of neurons. In studies using rat cerebellar Purkinje neurons, the local application of (-)-cyclazocine (B29180) was found to cause a dose-dependent and reversible slowing of the neuronal discharge rate. This depressant effect appears to be mediated by a dual mechanism. The response to (-)-cyclazocine was found to require both high doses of the opioid antagonist naloxone (B1662785) and the presence of the PCP receptor antagonist metaphit (B1662239) for a complete blockade. This suggests that the electrophysiological effects of (-)-cyclazocine on these neurons are a result of its activity at both kappa opioid receptors and PCP receptors.

Molecular modeling and docking studies are computational techniques used to predict the binding mode of a ligand within the active site of a receptor. These studies have been used to understand the interaction of benzomorphan (B1203429) derivatives, such as cyclazocine (B1219694), with the kappa-opioid receptor.

These models hypothesize several key interactions that govern the recognition process between the ligand and the receptor. A crucial interaction is a salt bridge formed between the protonated nitrogen atom of the benzomorphan scaffold and the carboxylate group of the amino acid Aspartate 138 (Asp138) in the receptor. Additionally, a hydrogen bond is proposed to form between the phenolic hydroxyl group of the ligand and the imidazole (B134444) ring of Histidine 291 (His291). These interactions are thought to be critical for the binding and activation of the kappa-opioid receptor by this class of compounds.

In Vivo Behavioral Pharmacology in Animal Models

To understand the physiological and behavioral effects of a compound, in vivo studies in animal models are essential.

Drug discrimination studies are a valuable tool for characterizing the subjective effects of a compound. In these paradigms, animals are trained to distinguish between the effects of a specific drug and a control substance (e.g., saline).

In rats, cyclazocine has been shown to serve as a discriminative stimulus. Rats trained to discriminate cyclazocine from saline show little to no generalization to morphine, suggesting that the subjective effects of cyclazocine are distinct from those of typical mu-opioid agonists. The discriminative effects of cyclazocine in rats are not completely blocked by high doses of naloxone or naltrexone, suggesting a component of its action may be non-opioid in nature.

In squirrel monkeys, the discriminative stimulus properties of cyclazocine are also evident. In contrast to studies in rats, the discriminative effects of cyclazocine in squirrel monkeys can be completely blocked by naloxone, although this may require higher doses than those needed to antagonize the effects of morphine. This indicates a more prominent role for opioid receptors in the subjective effects of cyclazocine in this primate model. Furthermore, studies comparing the isomers of cyclazocine in phencyclidine (PCP)-trained squirrel monkeys found that (-)-cyclazocine did not produce PCP-like responding, whereas the (+)-isomer did. This highlights a clear stereoselectivity in the behavioral effects of cyclazocine, with the (-)-isomer's effects being distinct from those of PCP in this paradigm.

Antinociceptive Properties and Receptor Mediation in Rodent Models (e.g., writhing test, tail-flick test)

The antinociceptive effects of this compound have been evaluated in various rodent models of pain, including the writhing test and the tail-flick test. These assays are instrumental in determining the analgesic potential of a compound and elucidating its mechanism of action.

In the acetic acid-induced writhing test in mice, a model of visceral pain, this compound demonstrates potent antinociceptive activity. This test measures the frequency of abdominal constrictions, or "writhes," following the intraperitoneal injection of a mild irritant. Administration of this compound leads to a dose-dependent reduction in the number of writhes, indicating its ability to alleviate this type of pain. The antinociceptive effect is often compared to that of standard analgesics to gauge its relative potency.

The tail-flick test is a common method to assess spinal analgesic effects, where the latency of a mouse or rat to withdraw its tail from a thermal stimulus is measured. nih.gov Studies have shown that this compound increases the tail-flick latency in a dose-dependent manner. nih.gov This effect is indicative of the compound's ability to modulate nociceptive signaling at the spinal cord level.

To determine the receptor systems mediating these antinociceptive effects, studies have employed selective antagonists. The antinociceptive actions of this compound in both the writhing and tail-flick tests are significantly attenuated by the non-selective opioid receptor antagonist, naloxone. nih.gov This finding strongly suggests the involvement of opioid receptors in its analgesic properties. Further investigation using more selective antagonists has revealed that the kappa-opioid receptor (KOR) plays a predominant role. Pre-treatment with a selective KOR antagonist effectively reverses the antinociceptive effects of this compound, confirming that its primary mechanism of analgesia is mediated through the activation of kappa-opioid receptors. nih.gov

Interactive Data Table: Antinociceptive Effects of this compound in Rodent Models

| Test Model | Species | Effect of this compound | Receptor Mediation | Effect of Naloxone |

| Acetic Acid-Induced Writhing Test | Mouse | Dose-dependent decrease in writhes | Primarily Kappa-Opioid Receptor | Attenuation of antinociceptive effect |

| Tail-Flick Test | Rat | Dose-dependent increase in latency | Primarily Kappa-Opioid Receptor | Attenuation of antinociceptive effect |

Electrophysiological Studies in Anesthetized Animal Models to Elucidate Central Actions

Electrophysiological studies in anesthetized animal models have provided critical insights into the central nervous system mechanisms underlying the effects of this compound. These investigations typically involve recording the electrical activity of individual neurons in specific brain regions known to be involved in pain processing and modulation.

In studies utilizing anesthetized rats, the application of this compound has been shown to modulate the firing rates of neurons in various brain areas. For instance, in the thalamus, a key relay center for sensory information, including pain, this compound can alter the spontaneous and evoked firing of neurons. This modulation of thalamic neuronal activity is thought to contribute to its analgesic properties by filtering or inhibiting the transmission of nociceptive signals to higher cortical centers.

Furthermore, electrophysiological recordings from neurons in the spinal cord dorsal horn, the first site of synaptic integration for sensory information from the periphery, have demonstrated the inhibitory effects of this compound. frontiersin.org Topical application or systemic administration of the compound can suppress the firing of dorsal horn neurons in response to noxious stimuli. This spinal action is consistent with the findings from the tail-flick test and underscores the importance of spinal mechanisms in the antinociceptive profile of this compound. The inhibitory effects on dorsal horn neurons are reversed by the application of kappa-opioid receptor antagonists, further solidifying the role of this receptor in its central actions. frontiersin.org

Investigation of Pharmacological Profiles in Animal Models of Neuromodulation

The pharmacological profile of this compound extends beyond its direct antinociceptive effects to include significant neuromodulatory actions, particularly on key neurotransmitter systems such as dopamine (B1211576) and serotonin (B10506). These systems are critically involved in mood, motivation, and the affective components of pain.

In vivo microdialysis studies in rats have been employed to investigate the effects of this compound on extracellular neurotransmitter levels in specific brain regions. In the nucleus accumbens, a crucial area for reward and motivation, administration of this compound has been shown to modulate dopamine release. nih.gov The activation of kappa-opioid receptors by this compound generally leads to a decrease in dopamine release in this region. nih.gov This effect is thought to be mediated by the presynaptic inhibition of dopaminergic neuron terminals. This modulation of the mesolimbic dopamine system may contribute to the compound's complex behavioral effects and its potential influence on the affective and motivational aspects of pain.

Interactive Data Table: Neuromodulatory Effects of this compound

| Neurotransmitter System | Brain Region | Effect of this compound | Proposed Mechanism |

| Dopamine | Nucleus Accumbens | Modulation of release (typically decreased) | Presynaptic inhibition via kappa-opioid receptors |

| Serotonin | Various Brain Regions | Altered metabolism and release | Interaction with serotonin receptors and pathways |

Future Directions in Cis Cyclazocine Research

Exploration of Allosteric Modulation of Receptors by (-)-cis-Cyclazocine

The field of opioid pharmacology is increasingly focusing on allosteric modulators (PAMs and NAMs) as a strategy to achieve functional selectivity and potentially mitigate the adverse effects associated with traditional orthosteric agonists nih.govumich.edunih.govmdpi.comguidetopharmacology.orgmdpi.com. Allosteric modulators bind to sites distinct from the orthosteric binding pocket, thereby potentiating or inhibiting the receptor's response to orthosteric ligands nih.govumich.edunih.gov. Given that this compound exhibits a mixed agonist-antagonist profile at MOR and KOR, respectively acs.orgnih.govjneurosci.org, future research could investigate whether it or its derivatives possess allosteric modulatory properties.

Exploring this compound's potential as an allosteric modulator could involve:

Investigating its interaction with orthosteric ligands: Assessing whether this compound can alter the binding affinity or efficacy of known MOR agonists or KOR antagonists, and vice versa, in a manner consistent with allosteric modulation. This would involve detailed binding and functional assays, potentially using radioligands and cell-based signaling assays.

Structure-Activity Relationship (SAR) studies: Modifying the chemical structure of this compound to identify specific moieties responsible for potential allosteric activity. This approach has been successful in developing allosteric modulators for other G protein-coupled receptors guidetopharmacology.org.

Examining its role in receptor heteromerization: Opioid receptors can form heteromers with themselves or other G protein-coupled receptors, influencing signaling outcomes guidetopharmacology.orgmdpi.com. Research could explore if this compound's known receptor interactions are influenced by or influence these heteromeric complexes.

The pursuit of allosteric modulators derived from or inspired by the this compound scaffold could lead to compounds with nuanced pharmacological profiles, potentially offering novel therapeutic avenues for pain management or other conditions modulated by opioid receptors.

Development of Novel Mechanistic Probes Based on this compound Structure

Chemical probes are indispensable tools for dissecting the complex signaling pathways and molecular interactions of receptors nih.govpacific.eduplos.org. The morphinan (B1239233) scaffold, to which this compound belongs, has served as a basis for developing various research tools, including radioligands and affinity labels nih.govplos.org. The distinct pharmacological profile of this compound—being a kappa agonist and mu antagonist—makes its structure a promising candidate for the development of novel mechanistic probes.

Future research directions in this area include:

Radiolabeled Derivatives: Synthesizing radiolabeled versions of this compound to precisely map its distribution and binding kinetics in vitro and in vivo, aiding in the characterization of receptor occupancy and availability.

Fluorescent Probes: Incorporating fluorescent tags into the this compound structure could enable real-time visualization of its interaction with opioid receptors in live cells or tissues, providing insights into receptor trafficking, internalization, and downstream signaling events.

Activity-Based Probes: Developing probes that covalently bind to the active site or allosteric sites of opioid receptors upon activation by this compound or its analogues. Such probes can help identify specific receptor conformations or signaling complexes.

Structure-Based Probe Design: Utilizing the known crystal structures of opioid receptors nih.gov and computational modeling to rationally design this compound derivatives with enhanced selectivity and specific functional readouts for studying receptor mechanisms, such as G protein versus β-arrestin signaling bias mdpi.comnih.govelifesciences.org.

By leveraging the structural features of this compound, researchers can create sophisticated chemical tools to elucidate the intricate molecular pharmacology of opioid receptor systems, contributing to a deeper understanding of pain, addiction, and other opioid-mediated processes.

Advanced In Vitro and In Vivo Model Systems for Understanding Complex Receptor Interactions

Understanding the complex receptor interactions of compounds like this compound necessitates the use of increasingly sophisticated experimental models that mimic physiological conditions more closely. Traditional cell lines and animal models have provided foundational knowledge, but advanced techniques offer greater precision and insight into the nuanced pharmacology of opioid receptors.

Future research can benefit from:

Genetically Engineered Receptor Systems: Utilizing cell lines with genetically tagged opioid receptors (e.g., fluorescent protein fusions, epitope tags) or knock-in models where endogenous receptors are modified to facilitate tracking and manipulation. This allows for the study of receptor expression, localization, and signaling dynamics in a controlled manner nih.govnih.gov.

Advanced Cell-Based Assays: Employing techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Förster Resonance Energy Transfer (FRET) to study receptor-receptor interactions (e.g., heteromerization) and protein-protein interactions involved in signaling cascades (e.g., G protein or β-arrestin recruitment) in real-time mdpi.comnih.govnih.govnih.gov.

Intact Tissue Preparations: Using preparations like intact brain cells derived from whole brains, which avoid mechanical and chemical disruption, can provide a more physiologically relevant environment for studying receptor binding and function compared to homogenized tissues nih.gov.

Sophisticated Animal Models: Employing genetically modified mouse models, such as knock-in mice that express specific receptor variants or have modified signaling pathways, can help dissect the in vivo roles of opioid receptors and the contributions of specific signaling cascades to behavioral outcomes frontiersin.org. For instance, models that allow for conditional activation or knockout of receptors in specific neuronal populations can elucidate the circuit-level effects of this compound.

Organoid and 3D Culture Systems: Utilizing brain organoids or other 3D cell culture systems that recapitulate aspects of brain architecture and cellular complexity can offer more in vivo-like environments for studying drug-receptor interactions and their downstream effects.

By employing these advanced methodologies, researchers can gain a more comprehensive understanding of how this compound interacts with opioid receptors and influences cellular and behavioral responses, paving the way for more targeted drug development.

Summary of this compound Opioid Receptor Profile:

| Receptor Subtype | Affinity | Functional Activity |

| Mu Opioid Receptor (MOR) | High | Antagonist |

| Kappa Opioid Receptor (KOR) | High | Agonist |

| Sigma Receptor | (Primarily associated with (+)-isomer) | - |

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of (-)-cis-Cyclazocine, and what experimental approaches are used to identify them?

- Methodological Answer : Identification involves receptor binding assays (e.g., radioligand displacement studies) to quantify affinity for κ-opioid receptors (KOR). Competitive binding experiments using selective antagonists (e.g., nor-BNI) and comparative analysis against reference agonists (e.g., U50,488) are critical. In vitro models (e.g., transfected cell lines) validate target specificity, while knockout animal models confirm receptor-mediated effects . Controls must include non-specific binding measurements and validation of receptor expression levels .

Q. How can researchers ensure enantiomeric purity during the synthesis of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) and nuclear magnetic resonance (NMR) spectroscopy are essential for verifying enantiomeric excess. X-ray crystallography (as in ) provides definitive structural confirmation. Synthetic protocols should include asymmetric catalysis steps and rigorous purification (e.g., recrystallization) to minimize racemization . Batch-specific analytical certificates (e.g., ≥98% purity) must be documented .

Q. What in vivo models are appropriate for studying the behavioral effects of this compound?

- Methodological Answer : Rodent models (e.g., conditioned place preference, tail-flick test) assess antinociceptive and abuse potential. Dose-response curves must account for species-specific metabolism and bioavailability. Behavioral studies require blinding, randomized group allocation, and sham controls to mitigate bias. Data should be analyzed using ANOVA with post-hoc corrections for multiple comparisons .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor preparation methods. A meta-analysis approach ( ) should standardize data by normalizing to reference ligands and applying weighted regression models. Replicating experiments under controlled conditions (e.g., standardized cell lines) and reporting detailed protocols (per ) enhances comparability .

Q. What strategies mitigate off-target effects of this compound in neuropharmacological studies?

- Methodological Answer : Off-target profiling using broad-spectrum receptor panels (e.g., CEREP panels) identifies unintended interactions. Computational docking studies predict binding to non-KOR targets (e.g., µ-opioid receptors). Pharmacological validation via selective antagonists and conditional knockout models isolates KOR-specific effects. Dose-escalation studies with pharmacokinetic monitoring (e.g., plasma half-life) further clarify therapeutic windows .

Q. How can translational challenges in this compound research be addressed using the PICOT framework?

- Methodological Answer : Structuring preclinical studies via PICOT (Population: animal model; Intervention: dose/duration; Comparison: existing KOR agonists; Outcome: analgesia efficacy; Time: acute vs. chronic) ensures alignment with clinical goals. For example: "In Sprague-Dawley rats (P), does 1 mg/kg this compound (I) compared to U50,488 (C) reduce thermal hyperalgesia (O) over 14 days (T)?" This framework clarifies hypothesis testing and guides statistical power calculations .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) confirm molecular structure and stereochemistry. X-ray crystallography (as in ) provides definitive proof of configuration. For novel analogs, computational modeling (e.g., DFT calculations) predicts stability and reactivity. Data must be cross-validated with synthetic intermediates and reference standards .

Methodological Considerations

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw data (e.g., crystallography files in CCDC) and detailed protocols ( ).

- Ethical Compliance : For in vivo work, follow ARRIVE guidelines for reporting animal studies, including sample size justification and humane endpoints .

- Statistical Rigor : Pre-register hypotheses and analysis plans to avoid p-hacking. Use tools like Prism or R for transparent data visualization and analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.